[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
Description
This compound features a piperidine core with stereospecific substitutions: a cyclopropyl group at position 1, a 2-methylpyrazol-3-yl moiety at position 2, and a methanamine group at position 2.
Properties
IUPAC Name |
[(2S,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-16-12(6-7-15-16)13-10(9-14)3-2-8-17(13)11-4-5-11/h6-7,10-11,13H,2-5,8-9,14H2,1H3/t10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJJIMBCJTEAB-MFKMUULPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCN2C3CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2[C@H](CCCN2C3CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involve several steps. The preparation typically starts with the synthesis of the piperidine ring, followed by the introduction of the cyclopropyl and pyrazolyl groups. The final step involves the formation of the methanamine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in drug discovery and development. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in stereochemistry, heterocyclic substituents, and core ring systems (Table 1).
Table 1: Structural and Molecular Comparison
Impact of Stereochemistry
The (2S,3R) configuration of the target compound contrasts with the (2R,3S) or (2R,3R) configurations in analogs (e.g., 1909294-68-3, 1969287-63-5).
Heterocyclic Substituent Variations
- Pyrazole vs. Imidazole : Replacing pyrazole (as in the target compound) with imidazole (1969288-75-2) introduces an additional nitrogen atom, enhancing hydrogen-bond acceptor capacity but reducing hydrophobicity .
- Positional Isomerism : Substitutions at pyrazole positions 3-yl (target) vs. 4-yl or 5-yl (e.g., 1969287-63-5) alter electronic distribution and steric bulk, affecting interactions with hydrophobic pockets in biological targets .
Core Ring Modifications
- Piperidine vs.
- Pyridine vs. Piperidine : Pyridine-based analogs (e.g., 953902-13-1) lack the piperidine ring’s flexibility, which may limit conformational adaptability in binding .
Biological Activity
[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This chemical formula indicates the presence of cyclopropyl and pyrazole moieties, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the pyrazole ring significantly influence potency against specific targets. For example, halogenated pyrazoles often demonstrate enhanced cytotoxicity compared to their non-halogenated counterparts .
- Cyclopropyl Influence : The cyclopropyl group contributes to the compound's conformational rigidity, which may enhance binding affinity to biological targets.
Case Studies
- Antitumor Activity in Breast Cancer Models :
- Inhibition of Kinases :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
